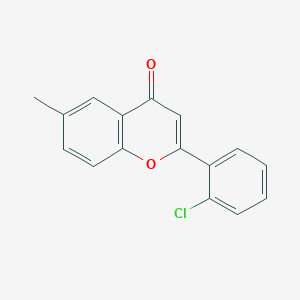

2-(2-chlorophenyl)-6-methyl-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-6-7-15-12(8-10)14(18)9-16(19-15)11-4-2-3-5-13(11)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZCZZYDKJMPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351004 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89112-88-9 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Chlorophenyl 6 Methyl 4h Chromen 4 One and Analogues

Classical and Conventional Synthetic Routes for 4H-Chromen-4-ones

Traditional methods for constructing the chromone (B188151) scaffold have been the bedrock of flavonoid chemistry for over a century. These routes often involve condensation reactions to form key intermediates, which then undergo cyclization.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that creates a β-keto ester or a β-diketone from two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com This strategy is pivotal in chromone synthesis. A common pathway involves the Claisen-Schmidt condensation to first form a chalcone intermediate.

For the target molecule, 2-(2-chlorophenyl)-6-methyl-4H-chromen-4-one, this route would begin with the base-catalyzed condensation of 5-methyl-2-hydroxyacetophenone and 2-chlorobenzaldehyde. This reaction forms an intermediate chalcone, (2E)-1-(2-hydroxy-5-methylphenyl)-3-(2-chlorophenyl)prop-2-en-1-one. This chalcone then undergoes oxidative cyclization, often using reagents like iodine in dimethyl sulfoxide (DMSO) or selenium dioxide, to yield the final chromone structure. The initial condensation is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. nih.govresearchgate.net

Another classical approach is the Baker-Venkataraman rearrangement, where a 2-hydroxyacetophenone (B1195853) is first acylated with a benzoyl chloride. The resulting ester then rearranges in the presence of a base (e.g., potassium hydroxide) to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to the 2-aryl-4H-chromen-4-one.

| Reaction Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

| Claisen-Schmidt Condensation | 5-methyl-2-hydroxyacetophenone, 2-chlorobenzaldehyde | NaOH or KOH, Ethanol, room temp. | (2E)-1-(2-hydroxy-5-methylphenyl)-3-(2-chlorophenyl)prop-2-en-1-one (Chalcone) |

| Oxidative Cyclization | Chalcone Intermediate | I2, DMSO, heat | This compound |

| Baker-Venkataraman Synthesis | 5-methyl-2-hydroxyacetophenone, 2-chlorobenzoyl chloride | Pyridine, then KOH, then H+ | This compound |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot synthesis to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgorganic-chemistry.org This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity. organic-chemistry.org MCRs have been developed for the synthesis of various heterocyclic scaffolds, including chromone-fused systems. rsc.orgnih.gov

For instance, a three-component reaction could involve a salicylaldehyde derivative, a β-ketoester, and an amine to construct a dihydropyridine ring fused to a chromone. While not a direct synthesis of the target compound, these methods highlight the power of MCRs in rapidly building complexity around the chromone core. researchgate.net A strategy for the basic chromone scaffold could involve the reaction of a phenol, a β-ketoester, and an orthoformate under acidic catalysis, though this is less common for preparing specific 2-aryl derivatives compared to condensation methods. The development of novel MCRs remains a key goal for efficiently creating libraries of structurally diverse chromones. nih.govrsc.org

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic chemistry emphasizes the use of catalytic methods and energy-efficient techniques to reduce environmental impact and improve process efficiency.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Several strategies have been developed for the synthesis of 4H-chromen-4-ones using this technology. researchgate.netnih.gov These methods include:

Carbonylative Cyclization: This involves the reaction of precursors like 2-iodophenols with terminal alkynes under a carbon monoxide atmosphere, catalyzed by a palladium complex.

Intramolecular Acylation: A palladium-catalyzed intramolecular reaction between an alkenyl bromide and an aldehyde can efficiently construct the chromone ring system. nih.gov

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be used to synthesize 2-aryl-4H-thiochromen-4-ones from 2-sulfinyl-thiochromones and arylboronic acids, a strategy that can be adapted for their oxygen-containing chromone analogues. nih.govresearchgate.netacs.org This method provides a flexible route to a wide range of functionally substituted derivatives. nih.govacs.org

These reactions typically employ a palladium catalyst, such as Pd(OAc)2 or Pd(PPh3)4, often in combination with a phosphine ligand like XPhos, and a base. nih.govnih.gov

| Method | Starting Materials | Catalyst System Example | Key Features |

| Intramolecular Acylation | Alkenyl Bromides, Aldehydes | Pd(PPh3)4/Xphos, K2CO3 | Efficient construction of the heterocyclic ring. nih.gov |

| Cross-Coupling (Suzuki-type) | 2-Halochromone, Arylboronic Acid | Pd(OAc)2, XPhos, Base | Introduces the 2-aryl group in a late-stage functionalization. nih.gov |

| Carbonylative Cyclization | 2-Iodophenol, Terminal Alkyne | Pd catalyst, CO gas | Incorporates a carbonyl group while forming the ring. researchgate.net |

Ultrasound irradiation is a green chemistry technique that uses acoustic cavitation to accelerate chemical reactions. mdpi.com This method often leads to shorter reaction times, milder conditions, and higher yields compared to conventional heating. mdpi.com The synthesis of chromene and chromone derivatives can be significantly enhanced by sonication. nih.gov

Specifically, the Claisen-Schmidt condensation step to form the chalcone precursor of this compound can be performed under ultrasound irradiation. acs.org This provides the necessary activation energy efficiently, often at ambient temperature, reducing the potential for side reactions and energy consumption. The use of ultrasound is part of a broader trend towards developing more sustainable and environmentally friendly synthetic protocols in organic chemistry. mdpi.comacs.org

Derivatization Strategies for Structural Diversification of this compound Analogues

Once the core scaffold of this compound is synthesized, its structure can be further modified to create a library of analogues for structure-activity relationship studies. Common derivatization strategies include:

Electrophilic Substitution: The benzopyranone ring and the 2-phenyl substituent can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The positions of these substitutions are directed by the existing groups on the rings.

Modification at the C3 Position: The C3 position of the chromone ring is nucleophilic and can be functionalized. For example, the Vilsmeier-Haack reaction (using POCl3/DMF) introduces a formyl group at the C3 position, which can then be used in further transformations.

Functional Group Interconversion: The methyl group at the C6 position or the chloro group on the phenyl ring can be subjected to various transformations. For instance, the methyl group could be oxidized to a carboxylic acid, or the chloro group could be replaced via nucleophilic aromatic substitution or cross-coupling reactions, although the latter is often challenging.

These derivatization techniques allow for the systematic modification of the lead compound to explore its chemical space and optimize its biological properties.

Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl 6 Methyl 4h Chromen 4 One Derivatives

Impact of Substituent Nature and Positional Isomerism on Biological Potency

The type and position of substituents on the chromen-4-one core are critical determinants of biological activity. acs.org Even minor changes to the substitution pattern can significantly alter a compound's potency and selectivity. acs.org

The introduction of halogen atoms into the structure of flavonoids can significantly enhance their biological and physicochemical properties. researchgate.net Halogen substituents affect the electronic and lipophilic characteristics of the molecule, which often leads to increased bioactivity. researchgate.net

For instance, in a series of halogen-substituted tricyclic flavonoids, it was observed that the antibacterial properties against both Gram-positive and Gram-negative bacteria improved as the halogen substituent went from fluorine to iodine. nih.gov This suggests that the size of the halogen atom may be a more influential factor than its polarity or electronic effects in determining antibacterial potency. nih.gov Furthermore, studies on brominated and chlorinated flavanones and flavones have demonstrated their antifungal activities against human pathogens. researchgate.net Specifically, brominated compounds have shown superior antitumor activity compared to their chlorinated and fluorinated counterparts. mdpi.com

The position of the halogen is also crucial. For example, in the case of 2-(4-chlorophenyl)chromen-4-one, a synthetic flavonoid, the 4-chlorophenyl ring is twisted at a slight angle relative to the chromen-4-one skeleton. nih.gov This near-planar structure can influence how the molecule interacts with biological targets.

| Compound Class | Halogen Substituent | Observed Effect | Reference |

|---|---|---|---|

| Tricyclic Flavonoids | F, Cl, Br, I | Antibacterial activity increases from F to I. | nih.gov |

| Chromene–chalcone hybrids | Br | Superior antitumor activity compared to Cl and F. | mdpi.com |

| Flavanones, Flavones, Catechins | Br, Cl | Showed antifungal activities against human pathogens. | researchgate.net |

The presence and position of methyl and other alkyl groups can significantly impact the biological activity of chromen-4-one derivatives. Research has shown that alkyl substitutions can modulate the potency of these compounds. For instance, in a study of chroman-4-one derivatives as SIRT2 inhibitors, it was found that an alkyl chain of three to five carbons in the 2-position was crucial for high potency. acs.org However, bulky groups directly attached to the ring system were found to diminish the inhibitory effect. acs.org

Specifically, branching of the alkyl chain near the chroman-4-one ring system decreased inhibitory activity; an isopropyl analogue was less active than the corresponding n-propyl derivative. acs.org This indicates that the steric bulk and conformation of the alkyl group play a significant role. The premise is that an alkyl group can enforce a specific conformation of other substituents that is favorable for binding to a biological target. nih.gov

| Compound Class | Alkyl Substituent Position | Observation | Reference |

|---|---|---|---|

| Chroman-4-one derivatives | 2-position | An alkyl chain of 3-5 carbons is optimal for SIRT2 inhibitory potency. | acs.org |

| Chroman-4-one derivatives | 2-position | Branched alkyl chains (e.g., isopropyl) decrease activity compared to linear chains (e.g., n-propyl). | acs.org |

| Englerin A analogues | 4-position | Ethyl and isopropyl analogues showed comparable activity to the natural product, suggesting the alkyl group helps maintain a favorable binding conformation. | nih.gov |

Hydroxyl groups are key pharmacophores in flavonoids and their presence, number, and position significantly influence their biological activities, including antioxidant and cytotoxic effects. mdpi.comresearchgate.net The antioxidant properties of flavonoids are largely governed by their hydroxyl groups, which can scavenge free radicals and chelate metal ions. nih.gov

The position of hydroxyl groups on the A and B rings is a critical factor. mdpi.com For example, a hydroxylated B ring is considered crucial for the antioxidant properties of flavonoids. nih.gov An increased number of hydroxyl groups is often associated with stronger inhibitory effects on certain enzymes. nih.gov However, the esterification or blocking of these hydroxyl groups can decrease their ability to scavenge free radicals. mdpi.com

In terms of anticancer activity, the presence of a hydroxyl group at the 3-position of the C-ring has been shown to be important. researchgate.net However, the relationship between antioxidant and anticancer activity is not always direct, suggesting that other mechanisms of action are also involved. mdpi.com

| Compound Class | Hydroxyl Group Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Flavonoids | B ring | Crucial for antioxidant properties. | nih.gov |

| Flavonoids | General | Increased number of hydroxyl groups can enhance enzyme inhibition. | nih.gov |

| Flavonoids | 3-position (C-ring) | Important for inducing antioxidant enzymes. | researchgate.net |

| Flavonoids | General | Esterification of hydroxyl groups can decrease antioxidant potential. | mdpi.com |

Conformational and Stereochemical Effects on Biological Activity Profiles

The three-dimensional arrangement of atoms in a molecule, its conformation, and stereochemistry, can have a profound impact on its biological activity. Even minor alterations in the conformation of the chroman-4-one ring system can markedly affect the activity of the compounds. acs.org

The planarity of the flavonoid structure is a significant factor. For instance, the 2-(4-chlorophenyl)chromen-4-one molecule is nearly planar, with the 4-chlorophenyl ring being only slightly twisted out of the plane of the chromen-4-one skeleton. nih.gov This planarity can facilitate intercalation into DNA or binding to flat receptor surfaces.

The introduction of bulky substituents can alter the conformation and, consequently, the biological activity. In the case of SIRT2 inhibitors based on the chroman-4-one scaffold, bulky groups directly connected to the ring system were found to diminish the inhibitory effect, likely due to unfavorable steric interactions with the target enzyme. acs.org

Lipophilicity and its Correlation with Biological Potency and Cellular Uptake

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com It plays a significant role in the ability of a compound to cross cell membranes and reach its intracellular target. nih.gov

For chromen-4-one derivatives, as with many other classes of compounds, there is often a correlation between lipophilicity and biological potency. The introduction of halogen substituents, for example, generally increases the lipophilicity of a molecule, which can lead to enhanced bioactivity. researchgate.net

However, the relationship between lipophilicity and activity is not always linear. Studies have shown that for some series of compounds, biological activity exhibits a parabolic dependence on lipophilicity, where there is an optimal lipophilicity for maximum potency. nih.gov Both very low and very high lipophilicity can be detrimental to activity, the former due to poor membrane permeability and the latter due to poor aqueous solubility and potential for non-specific binding. nih.gov Therefore, modulating lipophilicity through the introduction of appropriate substituents is a key strategy in the design of potent 2-(2-chlorophenyl)-6-methyl-4H-chromen-4-one derivatives.

Computational and Theoretical Chemistry Studies on 2 2 Chlorophenyl 6 Methyl 4h Chromen 4 One

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics:

No QSAR or QSPR models that include 2-(2-chlorophenyl)-6-methyl-4H-chromen-4-one in their training or test sets were identified. Such models are used to predict the biological activity or physicochemical properties of compounds based on their molecular structure, but require a dataset of related molecules with known activities or properties, which does not appear to have been compiled for this specific derivative.

While computational studies have been performed on other chromen-4-one derivatives, the strict focus on this compound cannot be fulfilled due to the current lack of specific research on this compound. Future computational investigations are necessary to elucidate the molecular properties and potential biological activities of this specific chemical entity.

Spectroscopic and Topological Analyses (e.g., Hirshfeld Surface Analysis)

Computational and theoretical studies provide profound insights into the molecular structure, intermolecular interactions, and spectroscopic properties of this compound. Among the various computational tools, Hirshfeld surface analysis stands out as a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis, complemented by spectroscopic predictions, offers a comprehensive understanding of the compound's behavior at a molecular level.

Hirshfeld surface analysis is a valuable tool in crystal engineering and materials science for the detailed study of intermolecular interactions. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The Hirshfeld surface itself is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a visual and quantitative representation of intermolecular contacts is achieved. The dnorm surface, in particular, highlights regions of significant intermolecular contact through a color-coded scheme, where red spots indicate close contacts, white areas represent van der Waals contacts, and blue regions signify longer contacts.

Based on analyses of similar chromen-4-one derivatives and chlorophenyl-containing compounds, a representative breakdown of the intermolecular contacts for this compound is presented in the table below. nih.goviucr.orgmdpi.comnih.gov The H···H contacts are generally the most abundant, reflecting the hydrogen-rich exterior of the molecule. nih.govmdpi.comnih.gov The presence of the carbonyl group and the ether oxygen in the chromenone core leads to significant O···H interactions. The chlorine atom on the phenyl ring also contributes to the intermolecular interactions through Cl···H contacts.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 15 - 25 |

| O···H/H···O | 10 - 20 |

| Cl···H/H···Cl | 5 - 15 |

| C···C | 3 - 8 |

| Other | < 5 |

In addition to the topological analysis of intermolecular interactions, computational chemistry allows for the prediction of various spectroscopic properties. Theoretical calculations, often employing Density Functional Theory (DFT), can provide valuable insights into the vibrational and nuclear magnetic resonance (NMR) spectra of the molecule. These theoretical spectra can be correlated with experimental data to aid in the assignment of signals and to provide a more detailed understanding of the electronic structure.

The predicted infrared (IR) spectrum would show characteristic peaks corresponding to the various functional groups present in this compound. Key vibrational modes would include the C=O stretching of the pyranone ring, C=C stretching vibrations of the aromatic rings, C-O-C stretching of the ether linkage, and C-Cl stretching.

Similarly, the predicted 1H and 13C NMR spectra would provide information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are sensitive to the electronic distribution and the local geometry. For instance, the protons on the aromatic rings will appear in the downfield region, and their specific shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the chlorine atom, as well as the electron-donating effect of the methyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| IR (cm-1) | |

| C=O stretch | 1630 - 1650 |

| Aromatic C=C stretch | 1500 - 1610 |

| C-O-C stretch | 1200 - 1260 |

| C-Cl stretch | 750 - 780 |

| 1H NMR (ppm) | |

| Aromatic H | 7.2 - 8.2 |

| H-3 (pyranone ring) | 6.5 - 6.8 |

| Methyl H | 2.3 - 2.5 |

| 13C NMR (ppm) | |

| C=O | 175 - 180 |

| Aromatic/Vinyl C | 110 - 165 |

| Methyl C | 20 - 25 |

These computational and theoretical analyses provide a detailed picture of the structural and electronic properties of this compound, complementing experimental studies and offering valuable insights into its behavior at the molecular level.

Future Research Directions and Translational Perspectives Excluding Clinical Development

Exploration of Novel Biological Targets and Mechanistic Pathways at the Molecular Level

A primary avenue for future research is the systematic exploration of novel biological targets for 2-(2-chlorophenyl)-6-methyl-4H-chromen-4-one. The chromone (B188151) nucleus is known to interact with a variety of enzymes and receptors. nih.govresearchgate.net For instance, different chromone derivatives have been identified as inhibitors of p38 MAP kinase, cholinesterases, and cyclooxygenase-2 (COX-2), highlighting the scaffold's versatility. nih.govnih.govresearchgate.net Furthermore, certain chromone-based compounds have shown affinity for sigma (σ) receptors, which are implicated in neurological disorders. drugbank.comrsc.org

Future studies should employ high-throughput screening and target identification technologies, such as affinity chromatography-mass spectrometry and chemical proteomics, to systematically profile the interactome of this compound in various human cell lines. This could uncover previously unknown protein targets. For example, investigations could reveal interactions with kinases, phosphatases, or transcription factors that are critical in disease pathways.

Once novel targets are identified, detailed mechanistic studies at the molecular level will be crucial. This includes:

Enzyme Kinetics: For enzymatic targets, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to solve the co-crystal structure of the compound bound to its target protein. This would provide precise information about the binding site and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving the affinity and selectivity.

Cell-Based Assays: Functional assays in relevant cellular models will be essential to validate the on-target effects and elucidate the downstream consequences of target engagement, such as modulation of signaling pathways or gene expression.

Table 1: Potential Classes of Biological Targets for Future Investigation

| Target Class | Rationale for Investigation | Potential Research Approach |

| Kinases | Many chromone derivatives exhibit kinase inhibitory activity. nih.gov | Kinome-wide screening, enzyme inhibition assays, molecular docking. |

| G-Protein Coupled Receptors (GPCRs) | The chromone scaffold has been explored for its interaction with various receptors. | Radioligand binding assays, functional cell-based assays (e.g., cAMP). |

| Nuclear Receptors | Flavonoids are known to modulate the activity of nuclear receptors. | Reporter gene assays, co-activator/co-repressor recruitment assays. |

| Ion Channels | Certain flavonoids can modulate the function of various ion channels. | Electrophysiological studies (e.g., patch-clamp). |

| Epigenetic Enzymes | Some heterocyclic compounds act as inhibitors of histone deacetylases (HDACs) or methyltransferases. | In vitro enzymatic assays, Western blot for histone modifications. |

Development of Advanced Synthetic Methodologies for Accessing Structurally Complex Analogues

To explore the structure-activity relationship (SAR) and optimize the properties of this compound, the development of advanced and efficient synthetic methodologies is paramount. Traditional methods for flavone (B191248) synthesis include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction. researchgate.netbiomedres.us However, modern synthetic chemistry offers more sophisticated tools for creating diverse and complex analogues.

Future efforts should focus on leveraging contemporary synthetic strategies, such as:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, have been successfully applied to the synthesis of complex flavonoids and biflavonoids. jazindia.comnih.gov These methods could be used to introduce a wide variety of substituents onto both the chromone core and the 2-phenyl ring, allowing for fine-tuning of electronic and steric properties.

C-H Activation: Direct C-H activation/functionalization represents a highly atom-economical approach to modify the chromone scaffold without the need for pre-functionalized starting materials. This could enable the late-stage diversification of the lead molecule, rapidly generating a library of analogues.

Photoredox Catalysis: Visible-light-mediated reactions offer mild and selective ways to forge new bonds. This methodology could be explored for introducing novel functional groups or for constructing more complex, polycyclic structures derived from the initial chromone framework.

Flow Chemistry: Utilizing continuous-flow reactors can offer improved safety, scalability, and reaction control for the synthesis of chromone derivatives, facilitating the rapid production of analogues for biological screening.

The goal of these synthetic endeavors would be to generate analogues with improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This includes the synthesis of derivatives with different substitution patterns, the introduction of conformationally restricted elements, and the creation of hybrid molecules that combine the chromone scaffold with other pharmacophores. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant leap in understanding the biological effects of this compound can be achieved by integrating multi-omics data. northeastern.edu This systems-level approach provides a holistic view of the cellular response to the compound, moving beyond a single target to a network-wide perspective. frontlinegenomics.comnih.gov

A future research workflow could involve treating a relevant cell model (e.g., a cancer cell line) with the compound and then performing a time-course analysis using a combination of omics technologies:

Transcriptomics (RNA-Seq): To identify global changes in gene expression, revealing the signaling pathways and cellular processes that are transcriptionally regulated by the compound.

Proteomics (Mass Spectrometry): To quantify changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing insights into the functional consequences of the compound's activity.

Metabolomics (Mass Spectrometry/NMR): To profile changes in endogenous metabolites, which can uncover alterations in metabolic pathways and provide a functional readout of the cellular state. mdpi.com

The integration of these disparate datasets is a significant computational challenge but offers profound rewards. nih.gov Analytical strategies such as pathway enrichment analysis, network inference, and machine learning can be used to build comprehensive models of the compound's mechanism of action. mdpi.comresearchgate.net This approach can help to identify key driver genes, proteins, and metabolites that mediate the compound's effects, generate new hypotheses about its mechanism, and discover potential biomarkers for its activity. northeastern.edunih.gov

Q & A

Q. What are the established synthetic routes for 2-(2-chlorophenyl)-6-methyl-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Pechmann condensation or Claisen-Schmidt reactions . For example:

- Pechmann condensation : Reacting substituted phenols with β-ketoesters in acidic conditions (e.g., H₂SO₄). Adjusting molar ratios and temperature (5–10°C for 24 hours) can yield ~75% purity after recrystallization from ethanol .

- Claisen-Schmidt : Base-catalyzed (e.g., KOH) aldol condensation between aromatic aldehydes and ketones. Solvent choice (ethanol, DMF) and slow evaporation improve crystal growth .

- Table 1 : Comparison of Methods

| Method | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pechmann Condensation | H₂SO₄, ethanol | 5–10°C | ~75% | |

| Claisen-Schmidt | KOH, ethanol | RT | ~70% |

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR/IR : Confirm substituent positions (e.g., chlorophenyl, methyl groups) via chemical shifts and stretching frequencies .

- Single-crystal XRD : Resolve bond lengths/angles and intermolecular interactions (e.g., C–H···O hydrogen bonds). Use SHELXL for refinement, ensuring parameters like and (puckering angles) align with chromenone conformations .

Q. How is the compound handled safely in laboratory settings?

- Methodological Answer :

- Avoid dust formation; use fume hoods and PPE (gloves, goggles). Store in cool, dry conditions. No toxicity data exists, so treat as hazardous based on structural analogs (e.g., chlorinated aromatics) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?

- Methodological Answer :

- Purity Validation : Use HPLC (>95% purity) to rule out byproducts. Impurities from incomplete Claisen-Schmidt reactions may skew bioassay results .

- Assay Optimization : Standardize cell lines (e.g., RAW264.7 for inflammation) and controls (e.g., dexamethasone). Discrepancies in IC₅₀ values may arise from solvent choice (DMSO vs. ethanol) .

Q. What challenges arise during crystallographic refinement of this compound?

- Methodological Answer :

- Disordered Atoms : Chlorophenyl groups may exhibit positional disorder. Use SHELXL constraints (e.g., DFIX, SIMU) to model split positions .

- Thermal Motion : High values for methyl groups require TLS parameterization. Compare with analogs (e.g., 6-methoxy derivatives) to validate refinement .

- Table 2 : Refinement Statistics from Selected Studies

| Compound | (°) | Software | Reference | |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-6-methoxychroman-4-one | 0.048 | 122.19 | SHELXL-97 | |

| 6-Chloro-4-(2-phenylethenyl)chroman-2-one | 0.033 | 108.03 | SHELXL-2014 |

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Substituent Modification : Replace the 2-chlorophenyl group with fluorophenyl (enhanced lipophilicity) or methoxy groups (H-bond donors). Derivatives in (6-ethyl-4-phenyl) show improved antimicrobial activity .

- In Silico Docking : Use AutoDock Vina to predict binding to COX-2 or EGFR kinases. Validate with SPR or ITC assays .

Q. What strategies improve synthetic yield for scale-up in academic research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.